Trideutero-methylmagnesium iodide
Overview
Description
Trideutero-methylmagnesium iodide, also known as methyl-d3-magnesium iodide, is an organometallic compound with the chemical formula CD3MgI. It is a deuterated variant of methylmagnesium iodide, where the hydrogen atoms are replaced with deuterium atoms. This compound is widely used in organic synthesis due to its unique properties imparted by the presence of deuterium.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trideutero-methylmagnesium iodide is typically prepared by the reaction of deuterated iodomethane (CD3I) with magnesium metal in an anhydrous diethyl ether solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction is as follows:
CD3I+Mg→CD3MgI
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The product is then typically stored and transported in sealed containers to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
Trideutero-methylmagnesium iodide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Substitution Reactions: It can participate in halogen-metal exchange reactions.
Reduction Reactions: It can reduce certain organic compounds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form alcohols.
Halogenated Compounds: Reacts with halogenated compounds to form new carbon-carbon bonds.
Solvents: Typically used in diethyl ether or tetrahydrofuran (THF) as solvents.
Major Products Formed
Alcohols: From the reaction with carbonyl compounds.
Hydrocarbons: From reduction reactions.
Organometallic Compounds: From substitution reactions.
Scientific Research Applications
Trideutero-methylmagnesium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of deuterated compounds, which are valuable in mechanistic studies and as internal standards in NMR spectroscopy.
Biology: Employed in the synthesis of deuterated biomolecules for studying metabolic pathways.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials with enhanced properties due to deuterium incorporation.
Mechanism of Action
The mechanism of action of trideutero-methylmagnesium iodide involves the nucleophilic attack of the carbon atom bonded to magnesium on electrophilic centers, such as carbonyl groups. The presence of deuterium atoms can influence the reaction kinetics and the stability of the intermediates formed during the reaction. The molecular targets are typically electrophilic carbon atoms, and the pathways involve the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Methylmagnesium Iodide (CH3MgI): The non-deuterated counterpart.
Ethylmagnesium Iodide (C2H5MgI): Another organomagnesium compound with a different alkyl group.
Phenylmagnesium Iodide (C6H5MgI): An aromatic organomagnesium compound.
Uniqueness
Trideutero-methylmagnesium iodide is unique due to the presence of deuterium atoms, which can significantly alter the physical and chemical properties of the compound. This makes it particularly valuable in studies involving isotopic labeling and kinetic isotope effects.
Properties
IUPAC Name |
magnesium;trideuteriomethane;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.HI.Mg/h1H3;1H;/q-1;;+2/p-1/i1D3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWPONVCMVLXBW-GXXYEPOPSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[Mg+2].[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C-]([2H])[2H].[Mg+2].[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3IMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459001 | |
Record name | Trideutero-methylmagnesium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41251-37-0 | |
Record name | Trideutero-methylmagnesium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl-D3- magnesium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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